

A Technical Guide to the Solubility of Chrysanthemol

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Compound of Interest

Compound Name: Chrysanthemol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **chrysanthemol** in various solvents. Due to the limited availability of direct quantitative data for **chrysanthemol**, this guide also includes solubility information for closely related pyrethrin and pyrethroid compounds to serve as a valuable reference for solvent selection and experimental design.

Introduction to Chrysanthemol and its Solubility

Chrysanthemol is a naturally occurring monoterpenoid alcohol that serves as a crucial precursor in the biosynthesis of pyrethrins, a class of potent insecticides. The solubility of **chrysanthemol** is a critical physicochemical property that influences its extraction from natural sources, its formulation into commercial products, and its behavior in biological systems. Understanding its solubility profile is essential for researchers in fields ranging from natural product chemistry to drug development.

This guide summarizes the available quantitative and qualitative solubility data for **chrysanthemol** and related compounds, provides detailed experimental protocols for solubility determination, and presents a logical workflow for solvent selection.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for **chrysanthemol** and a selection of structurally related pyrethroids. The data for related compounds can be used to infer the likely solubility of **chrysanthemol** in various solvent classes.

Table 1: Quantitative Solubility of **Chrysanthemol**

Solvent	Temperature (°C)	Solubility
Water	25	387.9 mg/L (estimated)[1]
Water	25	2 g/L (Slightly soluble)
Dimethyl Sulfoxide (DMSO)	Not Specified	80 mg/mL (for trans-chrysanthemol)[2]

Table 2: Quantitative Solubility of Related Pyrethroids

Compound	Solvent	Temperature (°C)	Solubility
Pyrethrin I	Water	Not Specified	0.2 mg/L[3]
Pyrethrin II	Water	Not Specified	9.0 mg/L[4]
Permethrin	Water	20	0.01 mg/L[5]
Acetone	20	>500 g/L[5]	
Cyclohexanone	20	>500 g/L[5]	
Xylene	20	>500 g/L[5]	
Chloroform	20	>500 g/L[5]	
Hexane	20	>500 g/L[5]	
Methanol	20	300 g/L[5]	
Deltamethrin	Acetone	20-25	500 g/L[6]
Cyclohexanone	20-25	750 g/L[6]	
Dichloromethane	20-25	700 g/L[6]	
Ethanol	20-25	15 g/L[6]	
Ethyl Acetate	20-25	267 g/L[6]	
Methanol	20-25	6.8 g/L[6]	
Cyhalothrin/λ-Cyhalothrin	Acetone	20-25	>500 g/L[6]
Dichloromethane	20-25	>500 g/L[6]	
Ethyl Acetate	20-25	>500 g/L[6]	
Hexane	20-25	>500 g/L[6]	
Methanol	20-25	>500 g/L[6]	
Toluene	20-25	>500 g/L[6]	
Cypermethrin	Acetone	20-25	>250 g/L[6]
Ethyl Acetate	20-25	>250 g/L[6]	

Methanol	20-25	>250 g/L[6]	
Toluene	20-25	>250 g/L[6]	
Dichloromethane	20-25	252 g/L[6]	
n-Hexane	20-25	59.8 g/L[6]	
Esfenvalerate	Acetone	20-25	>450 g/L[6]
Ethanol	20-25	>450 g/L[6]	
Methanol	20-25	>450 g/L[6]	
Hexane	20-25	77 g/L[6]	

Qualitative Solubility Information

Qualitative descriptions of solubility can also guide solvent selection.

- **Chrysanthemol** is described as being "soluble in alcohol".[1]
- Pyrethrins (the class of compounds including **chrysanthemol**) are generally considered insoluble in water but soluble in organic solvents such as alcohol, kerosene, nitromethane, petroleum ether, carbon tetrachloride, and ethylene dichloride.[7] They are also soluble in acetone.[8]
- Pyrethrin I is reported to be soluble in ethanol, ethyl ether, carbon tetrachloride, and petroleum ether.[3]
- Pyrethrin II is soluble in ethanol, ether, and carbon tetrachloride.[4]

Experimental Protocols for Solubility Determination

The "shake-flask" method is widely regarded as the gold standard for determining the thermodynamic equilibrium solubility of a compound.[9]

Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

- Solid **chrysanthemol**
- Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane)
- Sealed containers (e.g., screw-cap vials)
- Temperature-controlled orbital shaker
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

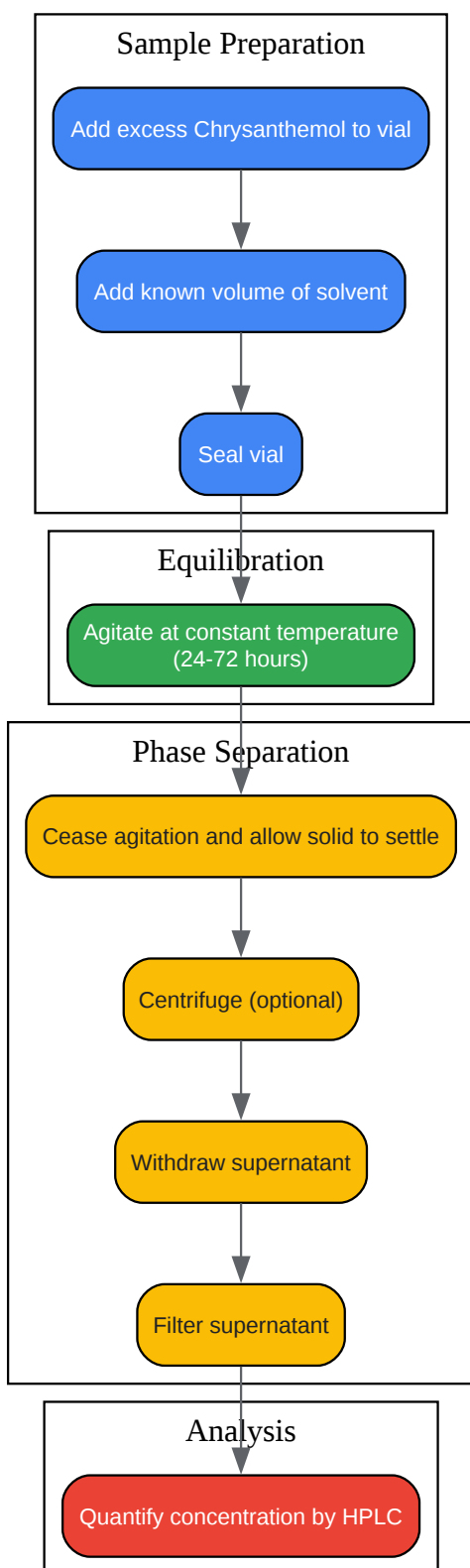
- Add an excess amount of solid **chrysanthemol** to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
- Add a known volume of each solvent to the respective vials.
- Seal the vials tightly to prevent solvent evaporation during the experiment.
- Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 $^{\circ}\text{C}$).
- Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours.
- After the equilibration period, cease agitation and allow the excess solid to sediment. Centrifugation can be used to facilitate this separation.

- Carefully withdraw an aliquot of the clear supernatant.
- Filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.
- Quantify the concentration of **chrysanthemol** in the filtered supernatant using a validated analytical method, such as HPLC.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of **chrysanthemol**.

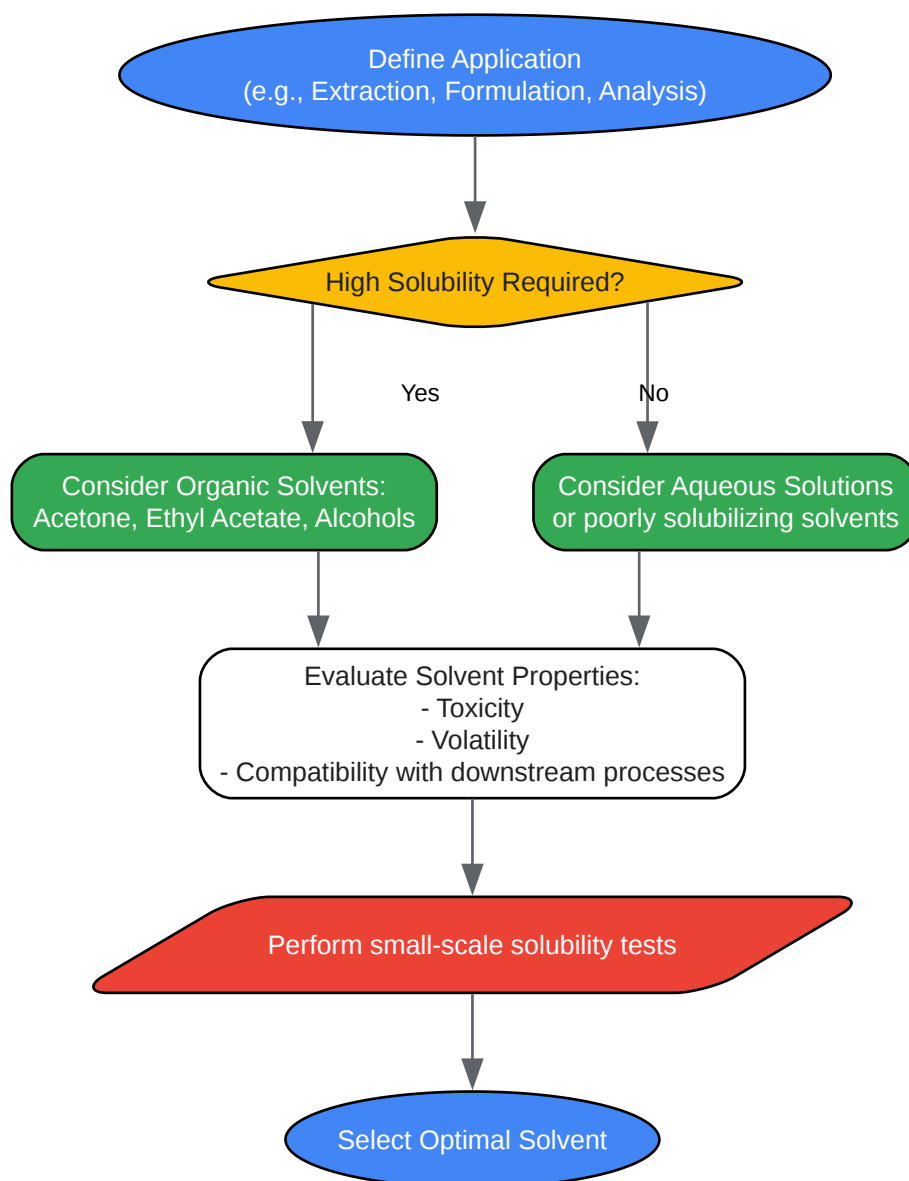


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Shake-flask method workflow for solubility determination.

Logical Workflow for Solvent Selection

This diagram outlines a logical process for selecting an appropriate solvent for **chrysanthemol** based on the intended application.



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A logical workflow for solvent selection.

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